5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol: is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a thiol group (-SH) attached to the triazole ring, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of propyl hydrazine with carbon disulfide, followed by cyclization with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups to form thioethers.
S-Alkylation: The thiol group can react with alkyl halides to form S-alkylated derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
S-Alkylation: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Thioethers: Formed by substitution reactions.
S-Alkylated Derivatives: Formed by S-alkylation reactions.
Scientific Research Applications
Chemistry: 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol is used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes have applications in catalysis and material science .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s unique structure allows it to interact with biological targets, making it a potential lead compound for drug development. It has shown promise in preliminary studies as an anticancer and antiviral agent .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a corrosion inhibitor in metal protection .
Mechanism of Action
The mechanism of action of 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 5-methyl-4H-1,2,4-triazole-3-thiol
- 4-propyl-4H-1,2,4-triazole-3-thiol
Uniqueness: 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methyl and propyl groups on the triazole ring, which can influence its reactivity and biological activity. The combination of these substituents provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4-9-5(2)7-8-6(9)10/h3-4H2,1-2H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXROJGRJZQIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397347 |
Source
|
Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121519-86-6 |
Source
|
Record name | 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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